molecular formula C13H12ClNO2S B2965838 3-Chlorobenzo[b]thiophen-2-yl morpholin-4-yl ketone CAS No. 63674-40-8

3-Chlorobenzo[b]thiophen-2-yl morpholin-4-yl ketone

Cat. No.: B2965838
CAS No.: 63674-40-8
M. Wt: 281.75
InChI Key: WLBVHEAVEDLITQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chlorobenzo[b]thiophen-2-yl morpholin-4-yl ketone is a heterocyclic compound featuring a benzo[b]thiophene core substituted with a chlorine atom at the 3-position and a morpholin-4-yl ketone group at the 2-position. This structure combines aromatic, electron-rich benzothiophene with the polar morpholine moiety, making it a promising scaffold for pharmaceutical applications, particularly in oncology and inflammation-related diseases. The chlorine atom enhances electrophilicity and may influence binding interactions with biological targets, while the morpholine group contributes to solubility and pharmacokinetic properties .

Properties

IUPAC Name

(3-chloro-1-benzothiophen-2-yl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2S/c14-11-9-3-1-2-4-10(9)18-12(11)13(16)15-5-7-17-8-6-15/h1-4H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLBVHEAVEDLITQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=C(C3=CC=CC=C3S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chlorobenzo[b]thiophen-2-yl morpholin-4-yl ketone typically involves the reaction of 3-chlorobenzo[b]thiophene with morpholine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and yield. Safety measures are also implemented to handle the potentially hazardous reagents and reaction conditions involved in the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Chlorobenzo[b]thiophen-2-yl morpholin-4-yl ketone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

3-Chlorobenzo[b]thiophen-2-yl morpholin-4-yl ketone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Chlorobenzo[b]thiophen-2-yl morpholin-4-yl ketone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Anticancer 1,3,4-Oxadiazole Derivatives

Compound : 2-(3-Chlorobenzo[b]thiophen-2-yl)-5-(3-methoxyphenyl)-1,3,4-oxadiazole (CMO)

  • Structural Differences : Replaces the morpholin-4-yl ketone with a 1,3,4-oxadiazole ring linked to a 3-methoxyphenyl group.
  • Activity: Exhibits potent antiproliferative effects against hepatocellular carcinoma (HCC) cells via NF-κB inhibition, apoptosis induction, and caspase-3/7 activation. GI₅₀ values are dose- and time-dependent .
  • Key Advantage : Overcomes P-glycoprotein-mediated drug resistance, a common issue in cancer therapy .
  • Comparison : While CMO and the target compound share the 3-chlorobenzo[b]thiophen-2-yl group, the morpholin-4-yl ketone in the latter may enhance solubility and alter target specificity due to its hydrogen-bonding capability .

Benzothiophene Acrylonitrile Derivatives

Compounds :

  • [Z-3-(Benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile] (31)
  • [Z-3-(Benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile] (32)
  • [E-Isomer of 32] (33)
  • Structural Differences : Feature acrylonitrile groups instead of ketones, with methoxy substituents on the phenyl ring.
  • Activity : GI₅₀ values range from <10 to >100 nM across 60 cancer cell lines. These compounds disrupt microtubule assembly, akin to combretastatins .
  • Key Advantage : High potency and reduced susceptibility to efflux pump resistance .

Morpholin-4-yl Derivatives in Patent Literature

Examples :

  • 5-[6-[[3-(4,5,6,7-Tetrahydropyrazolo[4,3-C]pyridin-1-yl)azetidin-1-yl]methyl]morpholin-4-yl]quinoline-8-carbonitrile: A TLR7-9 antagonist for systemic lupus erythematosus .
  • 2-(Morpholin-4-yl)-1,7-naphthyridines : Hyperproliferative disease therapeutics .
  • Structural Similarity : All incorporate morpholine as a pharmacophore for solubility and target engagement.

Crystallographic and Conformational Analysis

Compound : N-[(Morpholin-4-yl)(thiophen-2-yl)methyl]benzamide

  • Structural Insights : The morpholine ring adopts a chair conformation, with dihedral angles of 63.54° between thiophene and morpholine planes. The benzamide group exhibits conformational disorder .
  • Comparison : The target compound’s rigid benzothiophene-morpholin-4-yl ketone system may enforce planar geometry, enhancing π-π stacking interactions with biological targets compared to the flexible thiophene-benzamide analogue .

Biological Activity

3-Chlorobenzo[b]thiophen-2-yl morpholin-4-yl ketone is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article examines the compound's synthesis, biological evaluations, and potential therapeutic applications, drawing from various research studies and findings.

Chemical Structure and Properties

The molecular formula for this compound is C13_{13}H12_{12}ClN1_{1}O1_{1}S1_{1}, with a molecular weight of approximately 267.75 g/mol. The compound features a chlorinated benzo[b]thiophene moiety and a morpholine ring, which are crucial for its biological activity.

PropertyValue
Molecular Weight267.75 g/mol
Chemical FormulaC13_{13}H12_{12}ClN1_{1}O1_{1}S1_{1}
CAS Number63674-40-8

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Initial steps may include the formation of the thiophene ring followed by chlorination and subsequent coupling with morpholine. The synthetic route must be optimized for yield and purity, often employing solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activities. A study evaluated various derivatives for their antifungal properties against pathogenic strains, suggesting that modifications in the molecular structure can enhance efficacy against fungi and bacteria .

Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, possibly through mechanisms involving apoptosis induction or cell cycle arrest. The specific pathways remain under investigation, but preliminary results indicate promising activity against several types of cancer cells.

The mechanism by which this compound exerts its biological effects may involve interactions with specific enzymes or receptors. For instance, it may act as an inhibitor of certain kinases or other proteins involved in cell signaling pathways critical for tumor growth and survival.

Case Studies

Several case studies have documented the biological evaluations of similar compounds:

  • Antifungal Activity : In a study involving various pyrazole derivatives, some compounds showed excellent antifungal activity against multiple strains, including Candida species .
  • Antitubercular Activity : Another study highlighted the effectiveness of certain derivatives against Mycobacterium tuberculosis, suggesting that structural modifications can lead to enhanced antitubercular properties .

Q & A

Q. What are the common synthetic routes for 3-Chlorobenzo[b]thiophen-2-yl morpholin-4-yl ketone?

The compound can be synthesized via coupling reactions between chlorobenzo[b]thiophene intermediates and morpholine-containing ketone precursors. A typical procedure involves reductive amination or nucleophilic substitution under inert conditions. For example, morpholine derivatives are often introduced using NaBH₄-mediated reduction in methanol, followed by HCl neutralization and extraction (yields ~69–74%) . Optimization of reaction time and stoichiometry is critical to minimize side products.

Q. How is the compound characterized structurally after synthesis?

Structural confirmation relies on 1H/13C NMR spectroscopy to identify key signals:

  • The chloro-substituted benzo[b]thiophene moiety shows aromatic protons in the δ 7.2–8.1 ppm range.
  • The morpholin-4-yl group exhibits distinct singlet peaks for the N–CH₂–O protons (δ 3.4–3.8 ppm). EI-MS is used to confirm molecular weight, while elemental analysis validates purity .

Q. What are the recommended solubility and formulation strategies for in vitro studies?

For in vitro assays, dissolve the compound in DMSO (10–50 mM stock) due to its lipophilic nature. For aqueous compatibility, prepare working solutions using co-solvents like PEG-400 or cyclodextrin complexes. Ensure clarity via sonication and sterile filtration (0.22 µm). Avoid prolonged storage in polar solvents to prevent hydrolysis of the ketone group .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the chloro and ketone groups?

Density Functional Theory (DFT) calculates electron density distributions to identify reactive sites. For example:

  • The chloro group’s electrophilicity can be assessed via Laplacian of electron density (∇²ρ) analysis.
  • The ketone’s carbonyl carbon exhibits high Fukui indices, indicating susceptibility to nucleophilic attack. Molecular dynamics simulations further model solvation effects and transition states for substitution reactions .

Q. What experimental approaches assess the compound’s potential as a pharmacophore?

  • Kinase inhibition assays : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization.
  • Cellular viability studies : Treat cancer cell lines (e.g., HeLa, MCF-7) and measure IC₅₀ via MTT assays.
  • Molecular docking : Align the compound with target protein active sites (e.g., PDB entries) to evaluate binding affinity. Anti-proliferative analogs with morpholinyl groups have shown IC₅₀ values in the low micromolar range .

Q. How to analyze reaction byproducts or degradation products?

Use HPLC-MS/MS with a C18 column (acetonitrile/water gradient) to separate impurities. Key degradation pathways include:

  • Hydrolysis of the ketone to carboxylic acid under acidic conditions.
  • Morpholine ring oxidation at elevated temperatures. Isotopic labeling (e.g., ¹³C-Cl) coupled with NMR tracks substitution patterns in byproducts .

Methodological Notes

  • Contradictions in evidence : While some studies focus on anti-corrosion applications (e.g., morpholine-thiophene hybrids ), these are contextually distinct from pharmacological uses. Prioritize biological or materials science methodologies for relevance.
  • Data gaps : Limited evidence exists on long-term stability; recommend accelerated stability studies (40°C/75% RH for 4 weeks) to assess shelf-life.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.